1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}cyclopropane-1-carboxylic acid
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Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Reactions
This compound and its derivatives are explored for their reactivity and utility in organic synthesis. For example, the synthesis of cyclopropanones from the oxidation of hindered cumulenes with epoxidizing agents showcases the compound's role in generating conjugated cyclopropanones, which are useful intermediates in organic synthesis (Crandall, J., Coppert, D. M., Schuster, T., & Lin, F., 1992). Similarly, the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates illustrate the versatility of these compounds in nucleophilic addition reactions, providing a pathway to α-substituted esters (Häner, R., Maetzke, T., & Seebach, D., 1986).
Pharmacological Research
In the realm of pharmacological research, the tert-butylcarbonyl group is often used as a protective group for amines, playing a crucial role in the synthesis of complex molecules. For instance, coupling of arylboronic acids with a partially reduced pyridine derivative demonstrates the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, which are pivotal in the development of new pharmacologically active compounds (Wustrow, D., & Wise, L., 1991).
Material Science
In material science, the compound's derivatives are utilized in the synthesis of novel materials. The study on cyclosiloxanes containing a gallium atom as a ring member from the reaction of tert-butoxygallane with di- and trisiloxanediols explores the formation of new materials with unique properties, illustrating the compound's utility beyond pharmaceuticals (Veith, M., Vogelgesang, H., & Huch, V., 2002).
Safety and Hazards
properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-8-4-10(5-9-15)14(6-7-14)11(16)17/h4H,5-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQNPXDEDJSZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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